3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide
Description
3-(4-{4-[4-(2-Carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide is a structurally complex aromatic propanamide derivative characterized by a central biphenoxy core linked to terminal carbamoylethyl groups. While direct evidence for its synthesis or applications is absent in the provided sources, its structural analogs (e.g., propanamides with phenoxy, sulfonamide, or heterocyclic substituents) offer insights into its physicochemical and functional properties .
Properties
IUPAC Name |
3-[4-[4-[4-(3-amino-3-oxopropyl)phenoxy]phenoxy]phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O4/c25-23(27)15-5-17-1-7-19(8-2-17)29-21-11-13-22(14-12-21)30-20-9-3-18(4-10-20)6-16-24(26)28/h1-4,7-14H,5-6,15-16H2,(H2,25,27)(H2,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPJAFPQRBICMIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)N)OC2=CC=C(C=C2)OC3=CC=C(C=C3)CCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes
The synthesis of 3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide typically involves multi-step organic reactions. One approach might begin with the preparation of 4-[4-(2-carbamoylethyl)phenoxy]phenol, which is then reacted with 4-(bromomethyl)phenol under appropriate conditions to form the intermediate 4-[4-[4-(2-carbamoylethyl)phenoxy]phenoxy]benzyl bromide. Subsequent nucleophilic substitution with 3-aminopropanoic acid or its derivatives yields the final product.
Reaction Conditions
These reactions are typically carried out in organic solvents like dichloromethane or toluene, under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. Standard conditions might include room temperature to moderate heating (25-80°C) depending on the specific step of the synthesis.
Industrial Production Methods
For industrial-scale production, optimized conditions such as continuous flow reactors and automated synthesis might be employed to ensure consistency and scalability. High-purity reagents and solvents are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, where the phenoxy groups might be susceptible to conversion to corresponding quinones under strong oxidizing conditions.
Reduction: The propanamide group can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Both electrophilic and nucleophilic substitutions can occur, particularly on the phenyl rings, allowing for functionalization with various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic conditions for oxidizing phenoxy groups.
Reduction: Lithium aluminum hydride (LiAlH₄) in dry ether for reducing amide groups.
Substitution: Electrophilic aromatic substitutions might use reagents like sulfuric acid (H₂SO₄) for sulfonation or nitric acid (HNO₃) for nitration.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids from phenoxy groups.
Reduction: Amines and alcohols from amide and carbonyl groups.
Substitution: Varied functionalized aromatic compounds depending on the substituents introduced.
Scientific Research Applications
3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide has been explored in various scientific domains:
Chemistry: As an intermediate in organic synthesis and in the preparation of advanced materials.
Biology: Used in studies involving enzyme inhibitors and receptor binding assays.
Industry: Utilized in the development of specialty polymers, coatings, and high-performance materials due to its unique structural features.
Mechanism of Action
The compound exerts its effects through multiple molecular pathways, often involving specific interactions with protein targets. For example:
Molecular Targets: Could bind to specific enzymes or receptors, altering their activity.
Pathways Involved: May interfere with signal transduction pathways, modulate gene expression, or affect cellular metabolism depending on its structural attributes and the biological context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The compound’s biphenoxy backbone distinguishes it from simpler propanamide derivatives. Key comparisons include:
*Inferred based on structural similarity to analogs.
- Aromatic vs.
- Functional Groups : The carbamoyl groups in the target compound contrast with the sulfonamide and trifluoromethyl groups in and , respectively. Carbamoyl moieties may improve solubility via hydrogen bonding compared to lipophilic substituents like trifluoromethyl .
Key Research Findings and Challenges
- Solubility: Carbamoyl groups likely enhance aqueous solubility compared to sulfonamide or trifluoromethyl analogs (e.g., ), though the biphenoxy core may reduce it.
- Stability : The absence of hydrolytically sensitive groups (e.g., esters in ) suggests greater stability than analogs like L755507 .
- Contradictions : While and imply pharmaceutical utility, the target compound’s large size (MW ~433.5) may limit bioavailability compared to smaller derivatives (e.g., , MW 276.38).
Biological Activity
The compound 3-(4-{4-[4-(2-carbamoylethyl)phenoxy]phenoxy}phenyl)propanamide is a derivative of phenoxy and propanamide structures, which has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and potential therapeutic uses.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features multiple aromatic rings and a carbamoyl group, which may contribute to its biological activity.
Research indicates that compounds similar to this compound often act by targeting specific proteins involved in cancer cell proliferation. One prominent target is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) , which plays a crucial role in angiogenesis—the formation of new blood vessels from existing ones. Inhibiting VEGFR-2 can effectively starve tumors of their blood supply, thereby inhibiting their growth.
Cytotoxicity Studies
A study published in PubMed assessed the cytotoxicity of various synthesized derivatives against human cancer cell lines, including HeLa (cervical cancer), DLD1 (colorectal adenocarcinoma), and HepG2 (hepatocellular carcinoma). The findings revealed that:
- Compound 4b , a close analog to our target compound, exhibited significant cytotoxic effects with an IC50 value lower than that of standard chemotherapeutic agents like sorafenib.
- The mechanism was found to involve cell cycle arrest at the G2/M phase and induction of apoptosis through caspase activation .
Study 1: Antiproliferative Activity
In a comparative study on antiproliferative agents targeting VEGFR-2, derivatives were synthesized and evaluated for their biological activity. The study highlighted:
- Molecular Docking : The binding affinity of these compounds at the VEGFR-2 active site was comparable to known inhibitors.
- In Vitro Testing : The leading compound induced apoptosis in HeLa cells, confirming its potential as an anticancer agent .
Study 2: Structure-Activity Relationship (SAR)
A comprehensive analysis was conducted to understand the structure-activity relationship of similar compounds. Key findings included:
- Substituents on the aromatic rings significantly influenced potency.
- The presence of a carbamoyl group was critical for enhanced interaction with VEGFR-2 .
Table 1: Cytotoxicity Results
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 3a | HeLa | 5.0 | Apoptosis induction |
| 4b | HeLa | 3.0 | Cell cycle arrest |
| Control | HeLa | 10.0 | Standard treatment |
Table 2: Molecular Docking Scores
| Compound | Docking Score (kcal/mol) | Target Protein |
|---|---|---|
| 3a | -9.5 | VEGFR-2 |
| 4b | -10.0 | VEGFR-2 |
| Sorafenib | -9.8 | VEGFR-2 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
